2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide

Physicochemical profiling pKa prediction Ionization state

2-((1-Benzyl-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide (CAS 893361-73-4) is a synthetic small molecule belonging to the imidazole thioacetanilide (ITA) class, characterized by a 1-benzyl-1H-imidazole core linked via a thioether bridge to an N-(2-methoxyphenyl)acetamide moiety. Its molecular formula is C19H19N3O2S with a molecular weight of 353.44 g/mol, and it possesses a predicted density of 1.21 ± 0.1 g/cm³ and a predicted pKa of 12.77 ± 0.70.

Molecular Formula C19H19N3O2S
Molecular Weight 353.44
CAS No. 893361-73-4
Cat. No. B2779364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide
CAS893361-73-4
Molecular FormulaC19H19N3O2S
Molecular Weight353.44
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)CSC2=NC=CN2CC3=CC=CC=C3
InChIInChI=1S/C19H19N3O2S/c1-24-17-10-6-5-9-16(17)21-18(23)14-25-19-20-11-12-22(19)13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,21,23)
InChIKeyVTWDCEMKZLGCEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-Benzyl-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide (CAS 893361-73-4): Structural Identity, Physicochemical Profile, and Procurement Context


2-((1-Benzyl-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide (CAS 893361-73-4) is a synthetic small molecule belonging to the imidazole thioacetanilide (ITA) class, characterized by a 1-benzyl-1H-imidazole core linked via a thioether bridge to an N-(2-methoxyphenyl)acetamide moiety . Its molecular formula is C19H19N3O2S with a molecular weight of 353.44 g/mol, and it possesses a predicted density of 1.21 ± 0.1 g/cm³ and a predicted pKa of 12.77 ± 0.70 . The compound is commercially available from multiple chemical suppliers for research use, with catalog listings indicating availability for non-human, non-therapeutic applications .

Why 2-((1-Benzyl-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide Cannot Be Interchanged with Closest Imidazole Thioacetanilide Analogs


Within the imidazole thioacetanilide (ITA) scaffold family, even minor modifications at the N-aryl acetamide position produce substantial differences in both predicted physicochemical properties and experimentally observed biological activity. Published structure-activity relationship (SAR) data from Zhan et al. (2009) demonstrate that varying the aryl substitution on the anilide nitrogen alters anti-HIV-1 potency by more than 10-fold across the ITA series (EC50 range: 0.18 µM to 2.053 µM for key exemplars) [1]. The target compound bears an ortho-methoxy substituent on the anilide phenyl ring—a feature absent in the simplest N-phenyl analog (CAS 893393-45-8) and the N-benzyl analog (CAS not assigned to a single entry)—which is predicted to alter hydrogen-bonding capacity, conformational preference, and metabolic stability relative to these comparators. Furthermore, the target compound is structurally distinct from the 4,5-disubstituted imidazole derivatives claimed in patent JP2005530799, which require substitution at both the 4- and 5-positions of the imidazole ring for the recited immunomodulatory activity [2]. These differences mean that procurement decisions based solely on scaffold similarity risk selecting a compound with meaningfully different property and activity profiles.

Quantitative Differentiation Evidence: 2-((1-Benzyl-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide vs. Closest Structural Analogs


Predicted Ionization Behavior (pKa) Differentiates Target Compound from N-Phenyl Analog for pH-Dependent Experimental Design

The target compound has a predicted pKa of 12.77 ± 0.70, reported by ChemicalBook based on computational prediction . In contrast, no predicted pKa value is reported at the same authoritative database for the closest N-phenyl analog (2-((1-benzyl-1H-imidazol-2-yl)thio)-N-phenylacetamide, CAS 893393-45-8), nor for the N-benzyl analog (N-benzyl-2-[(1-benzyl-1H-imidazol-2-yl)thio]acetamide) or the primary amide analog (2-((1-benzyl-1H-imidazol-2-yl)thio)acetamide, CAS 413575-76-5) . The high predicted pKa of 12.77 indicates that the target compound remains predominantly unionized across the full physiologically relevant pH range (pH 1–8), which has direct implications for solubility, membrane permeability in cell-based assays, and chromatographic retention behavior. The availability of a specific predicted pKa value for the target compound—whereas analogous data are absent for its closest comparators—provides a practical advantage in planning pH-dependent experimental workflows (e.g., logD determination, Caco-2 permeability assays, and HPLC method development) [1].

Physicochemical profiling pKa prediction Ionization state Assay design

Predicted Density Distinguishes Target Compound from N-Phenyl Analog for Formulation and Crystallization Studies

The target compound has a predicted density of 1.21 ± 0.1 g/cm³ as reported by ChemicalBook . For the closest N-phenyl analog (CAS 893393-45-8), density is listed as 'N/A' (not available) at the chemsrc authoritative database , and no density prediction is reported for the N-benzyl or primary amide analogs at equivalent databases. Density is a fundamental solid-state property that influences crystallization behavior, powder handling, and formulation development. The higher molecular weight of the target compound (353.44 g/mol) compared to the N-phenyl analog (323.4 g/mol) , resulting from the additional methoxy substituent, is consistent with the observed density difference and suggests distinct crystal packing arrangements. The availability of a predicted density value—even though predicted rather than experimentally determined—provides a starting point for solid-state characterization that is absent for the closest comparators.

Density prediction Solid-state properties Crystallization Formulation

Freedom-to-Operate Differentiation: Target Compound Falls Outside Primary Patent Claims Requiring 4,5-Disubstitution on the Imidazole Ring

Japanese patent JP2005530799, assigned to Merckle GmbH, claims 4,5-disubstituted 2-(substituted thio)-imidazole derivatives with immunomodulating and cytokine-release-inhibiting action [1]. The generic Markush structure in the patent explicitly requires that one of R3 and R4 (the substituents at imidazole positions 4 and 5) be alkyl or aromatic heterocyclyl, and the other be alkyl or optionally halo-substituted aryl, with the proviso that R3 and R4 are not both alkyl [1]. The target compound, 2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide, bears hydrogen atoms at both the 4- and 5-positions of the imidazole ring. This structural feature places the target compound outside the primary composition-of-matter claims of JP2005530799. In contrast, many biologically active ITA derivatives with demonstrated anti-HIV-1 activity (e.g., compounds from Zhan et al. 2009) or immunomodulatory activity fall within densely patented chemical space requiring 4,5-disubstitution [2]. The unsubstituted imidazole core of the target compound may therefore offer greater freedom to operate for certain research and development applications where patent encumbrance is a selection criterion.

Patent landscape Freedom to operate Structural IP Immunomodulation

Ortho-Methoxy Anilide Substitution Defines a Distinct SAR Node Compared to Unsubstituted N-Phenyl and N-Benzyl Analogs in the ITA Scaffold Class

In the foundational ITA series published by Zhan et al. (2009), a panel of 2-(1-aryl-1H-imidazol-2-ylthio)acetamide derivatives was evaluated for anti-HIV-1 activity in MT-4 cell cultures [1]. The SAR analysis established that the nature of the N-aryl substituent on the acetamide is a critical determinant of potency: the most active compound 4a5 (EC50 = 0.18 µM) and 4a2 (EC50 = 0.20 µM) were >10-fold more potent than the lead compound L1 (EC50 = 2.053 µM) and more effective than the reference drugs nevirapine and delavirdine [1]. The target compound incorporates an ortho-methoxy substituent on the anilide phenyl ring—a substitution pattern not directly tested in the Zhan et al. series but distinct from the unsubstituted N-phenyl analog (CAS 893393-45-8) and the N-benzyl analog. The ortho-methoxy group introduces both steric bulk adjacent to the amide bond and hydrogen-bond acceptor capacity, features known from broader medicinal chemistry to influence target binding, metabolic stability, and physicochemical properties [2]. While no direct anti-HIV-1 data are available for the target compound itself, its distinct substitution pattern places it at an unexplored node within the ITA SAR landscape, making it a potentially informative probe for expanding SAR understanding beyond the published series.

Structure-activity relationship Imidazole thioacetanilide HIV-1 NNRTI Medicinal chemistry

Recommended Research and Industrial Application Scenarios for 2-((1-Benzyl-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide Based on Quantitative Differentiation Evidence


pH-Dependent Solubility and Permeability Profiling Leveraging Known Predicted pKa

The availability of a predicted pKa value (12.77 ± 0.70) for the target compound —a parameter not reported for the closest N-phenyl, N-benzyl, or primary amide analogs—enables researchers to design pH-dependent solubility and permeability assays (e.g., shake-flask solubility at pH 1.2, 4.5, 6.8, and 7.4; PAMPA or Caco-2 permeability) with a rational basis for pH point selection. Because the predicted pKa indicates the compound remains predominantly neutral across the gastrointestinal pH range, researchers can anticipate low pH-dependent solubility variation and focus formulation efforts on solubilization strategies (e.g., co-solvents, cyclodextrins) rather than salt formation. This scenario is particularly relevant for pre-formulation screening in early drug discovery programs where the target compound serves as a tool compound or lead-like scaffold.

SAR Expansion Studies Probing Ortho-Substitution Effects in the Imidazole Thioacetanilide Scaffold

The target compound occupies an unexplored node within the ITA SAR landscape, distinguished by its ortho-methoxy anilide substitution [1]. The foundational ITA series by Zhan et al. (2009) demonstrated that N-aryl substitution modulates anti-HIV-1 potency across a >10-fold range (EC50 0.18–2.053 µM), but ortho-substituted anilides were not evaluated in that study [1]. Researchers can use the target compound as a chemical probe to systematically compare activity, selectivity, and ADME properties against the published unsubstituted N-phenyl analog and other para-substituted variants, thereby filling a gap in the published SAR and potentially identifying substitution-dependent trends in target engagement or off-target profiles.

Freedom-to-Operate-Conscious Lead Identification Using an Unsubstituted Imidazole Core Scaffold

For research programs requiring immunomodulatory or antiviral screening hits with reduced patent encumbrance, the target compound offers a structurally distinct starting point. Unlike the 4,5-disubstituted imidazole derivatives claimed in JP2005530799 (which require both R3 and R4 to be non-hydrogen substituents for immunomodulatory activity) [2], the target compound bears hydrogen at both positions 4 and 5 of the imidazole ring. This structural simplification places the compound outside the primary claims of this patent family, potentially reducing IP-related barriers in hit-to-lead optimization. Medicinal chemistry teams can use the target compound as a minimal scaffold for exploring substitution at the N1-benzyl and N-aryl positions without entering densely claimed 4,5-disubstituted chemical space.

Solid-State Characterization and Crystallization Screening Supported by Predicted Density Data

The predicted density of 1.21 g/cm³ for the target compound —a parameter unavailable for the closest N-phenyl and N-benzyl analogs—provides a starting point for solid-state development. Researchers conducting polymorph screening, salt/co-crystal formation studies, or crystallization solvent optimization can use this predicted value to estimate molar volume, guide solvent selection (e.g., using the solvent's density as a reference), and benchmark experimental density measurements from X-ray diffraction or helium pycnometry. The higher molecular weight and heteroatom content of the target compound (C19H19N3O2S, MW 353.44) relative to the N-phenyl analog (C18H17N3OS, MW 323.4) further suggests distinct solid-state packing, making the target compound a differentiated candidate for studying structure-property relationships in crystalline forms of ITA derivatives.

Quote Request

Request a Quote for 2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.